N-(4-fluoro-3-nitrophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
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Overview
Description
N~3~-(4-FLUORO-3-NITROPHENYL)-12-OXO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of azepinoquinazolines This compound is characterized by the presence of a fluorine atom, a nitro group, and a quinazoline ring system
Preparation Methods
The synthesis of N3-(4-FLUORO-3-NITROPHENYL)-12-OXO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Quinazoline Ring: The quinazoline ring is synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent.
Nitration: The nitro group is introduced through a nitration reaction using a nitrating agent such as nitric acid.
Formation of the Azepino Ring: The azepino ring is formed through a cyclization reaction involving the quinazoline intermediate.
Final Coupling: The final step involves coupling the azepinoquinazoline intermediate with a carboxamide group to form the target compound.
Industrial production methods for this compound would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N~3~-(4-FLUORO-3-NITROPHENYL)-12-OXO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The compound can undergo further cyclization reactions to form more complex ring systems.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles (e.g., amines).
Scientific Research Applications
N~3~-(4-FLUORO-3-NITROPHENYL)-12-OXO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Bioconjugation: The compound can be used as a linker in bioconjugation reactions, facilitating the attachment of biomolecules to surfaces or other molecules.
Mechanism of Action
The mechanism of action of N3-(4-FLUORO-3-NITROPHENYL)-12-OXO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the fluorine and nitro groups can influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological target being studied.
Comparison with Similar Compounds
N~3~-(4-FLUORO-3-NITROPHENYL)-12-OXO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE can be compared with other azepinoquinazoline derivatives. Similar compounds include:
N~3~-(4-Chloro-3-Nitrophenyl)-12-Oxo-6,7,8,9,10,12-Hexahydroazepino[2,1-B]quinazoline-3-Carboxamide: This compound has a chlorine atom instead of a fluorine atom.
N~3~-(4-Fluoro-3-Methylphenyl)-12-Oxo-6,7,8,9,10,12-Hexahydroazepino[2,1-B]quinazoline-3-Carboxamide: This compound has a methyl group instead of a nitro group.
The uniqueness of N3-(4-FLUORO-3-NITROPHENYL)-12-OXO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which can confer distinct biological and chemical properties.
Properties
Molecular Formula |
C20H17FN4O4 |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C20H17FN4O4/c21-15-8-6-13(11-17(15)25(28)29)22-19(26)12-5-7-14-16(10-12)23-18-4-2-1-3-9-24(18)20(14)27/h5-8,10-11H,1-4,9H2,(H,22,26) |
InChI Key |
IGUGESYBBNHLBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=C(C=CC(=C3)C(=O)NC4=CC(=C(C=C4)F)[N+](=O)[O-])C(=O)N2CC1 |
Origin of Product |
United States |
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